1,2-Dichloropropane

描述

This compound is a colorless, flammable liquid with a chloroform-like odor. It is moderately soluble in water and readily evaporates into air. It does not occur naturally in the environment. This compound production in the United States has declined over the past 20 years. It was used in the past as a soil fumigant, chemical intermediate and industrial solvent and was found in paint strippers, varnishes, and furniture finish removers. Most of these uses were discontinued. Today, almost all of the this compound is used as a chemical intermediate to make perchloroethylene and several other related chlorinated chemicals.

Rac-1,2-dichloropropane is a racemate comprising equimolar amounts of (R)- and (S)-1,2-dichloropropane. It is used as a fumigant to control nematodes in soil and insects in stored grain. It has a role as a fumigant insecticide, an agrochemical, a carcinogenic agent and a polar aprotic solvent. It contains a (R)-1,2-dichloropropane and a (S)-1,2-dichloropropane.

Propylene dichloride is used as a chemical intermediate in several industries. Acute (short-term) inhalation exposure to high levels of propylene dichloride by humans results in effects on the lungs, gastrointestinal system, blood, liver, kidneys, central nervous system, and eyes. Limited information is available on the chronic (long-term), reproductive, developmental, and carcinogenic effects of propylene dichloride in humans. Animal studies have reported effects on the respiratory system and blood from chronic inhalation exposure. Animal studies have reported developmental effects from propylene dichloride exposure by gavage (experimentally placing the chemical in the stomach). Animal studies have reported an increased incidence of mammary gland tumors in female rats and liver tumors in male and female mice given propylene dichloride by gavage. EPA has provisionally classified propylene dichloride as a Group B2, probable human carcinogen.

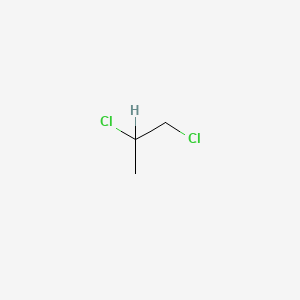

Structure

3D Structure

属性

IUPAC Name |

1,2-dichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRKFALVUDBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2 | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020448 | |

| Record name | 1,2-Dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a chloroform-like odor. [pesticide]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor. [pesticide] | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0534.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

203 to 205 °F at 760 mmHg (NTP, 1992), 96.4 °C; (-3.7 °C at 10 mm Hg), 96 °C, 206 °F | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0534.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

60 °F (NTP, 1992), 16 °C, 60 °F (16 °C) (Closed cup), 16 °C c.c., 60 °F | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0534.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 70.7 °F (NTP, 1992), Sol in alcohol, ether, benzene and chloroform, Miscible with org solvents, In water, 2,800 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.26, 0.3% | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0534.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.158 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.159 @ 25 °C/25 °C, Relative density (water = 1): 1.16, 1.16 | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0534.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.9 (AIR= 1), Relative vapor density (air = 1): 3.9 | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 66.9 °F ; 42 mmHg at 68 °F (NTP, 1992), 53.3 [mmHg], 53.3 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 27.9, 40 mmHg | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0534.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

WATER-O.O5% MAX, OXYGEN COMPOUNDS-0.1% MAX | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

78-87-5; 26638-19-7(mixedisomers), 78-87-5 | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloropropane [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRZ023OFWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propane, 1,2-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TX92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-148 °F (NTP, 1992), -100.4 °C, -100 °C, -149 °F | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene dichloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0534.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-Dichloropropane (propylene dichloride). The information is presented to support research, development, and safety assessments involving this chlorinated organic compound. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for key property determinations are provided.

Physical Properties of this compound

This compound is a colorless, flammable liquid with a characteristic sweet, chloroform-like odor.[1][2][3][4][5] It is moderately soluble in water and readily evaporates at room temperature.[1][2]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Units | References |

| Molecular Formula | C₃H₆Cl₂ | [2] | |

| Molecular Weight | 112.99 | g/mol | [6][7][8] |

| Appearance | Colorless liquid | [9][10] | |

| Odor | Chloroform-like, sweet | [1][2][9] | |

| Density | 1.156 | g/cm³ at 20°C | [2][9] |

| Boiling Point | 95 to 96 | °C at 760 mmHg | [2][9] |

| Melting Point | -100 | °C | [9] |

| Solubility in Water | 0.26 | g/100 mL at 20°C | [9] |

| Vapor Pressure | 40 | mmHg at 20°C | [6][9] |

| Vapor Density | 3.89 | (Air = 1) | [6][8] |

| Flash Point | 15 | °C (closed cup) | [6] |

| Autoignition Temperature | 557 | °C | [9] |

| Refractive Index | 1.438 - 1.440 | at 20°C | [2][8] |

| LogP (Octanol-Water Partition Coefficient) | 1.98 | [1] |

Chemical Properties of this compound

This compound is a stable organic compound under dry conditions.[2] However, in the presence of moisture, it can decompose to release hydrogen chloride.[2] It is a flammable liquid, and its vapors can form explosive mixtures with air.[2] Combustion of this compound can produce toxic gases such as hydrogen chloride and phosgene.[2]

Reactivity:

-

With Strong Oxidizers and Acids: Reacts with strong oxidizing agents and strong acids.[11]

-

With Metals: It can react with active metals. Its reaction with aluminum can be violent, particularly when confined, leading to a potential explosion.[2]

-

With Bases: Incompatible with strong bases.[11]

-

Other Incompatibilities: It can attack some forms of plastics, rubber, and coatings.[11]

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are provided below. These protocols are based on standard laboratory techniques.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of a small sample of this compound.

Apparatus:

-

Thiele tube

-

Thermometer (with a range appropriate for the expected boiling point of ~96°C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a few drops of this compound into the small test tube.

-

Place the capillary tube, with its sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and attached test tube in the Thiele tube, ensuring the mineral oil level is above the sample.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3] Record this temperature.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of this compound.

Apparatus:

-

Pycnometer (a specific gravity bottle with a known volume)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Accurately weigh the empty, dry pycnometer on the analytical balance and record the mass (m1).[4][13]

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Insert the stopper, allowing any excess liquid to overflow through the capillary.

-

Carefully dry the exterior of the pycnometer.

-

Place the filled pycnometer in a constant temperature bath set to 20°C until thermal equilibrium is reached.

-

Remove the pycnometer from the bath, ensure it is dry, and weigh it. Record the mass (m2).

-

To determine the exact volume of the pycnometer, repeat steps 1-7 using distilled water (a liquid of known density at the given temperature). Record the mass of the pycnometer filled with water (m3).

-

Calculate the density of this compound using the following formula: Density of this compound = [(m2 - m1) / (m3 - m1)] * Density of water at 20°C

Determination of Aqueous Solubility (Shake-Flask Method)

This method is used to determine the solubility of this compound in water.

Apparatus:

-

Glass-stoppered flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge (optional)

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

Procedure:

-

Prepare several flasks containing a known volume of distilled water.

-

Add an excess amount of this compound to each flask to create a saturated solution.

-

Seal the flasks and place them in a constant temperature shaker bath set at 20°C.

-

Agitate the flasks for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the flasks to stand in the constant temperature bath for a sufficient time to allow the undissolved this compound to settle. Centrifugation can be used to aid separation.

-

Carefully withdraw a known volume of the aqueous layer (the supernatant).

-

Analyze the concentration of this compound in the aqueous sample using a pre-calibrated Gas Chromatograph.[1]

-

The solubility is reported as the average concentration from the replicate flasks.

Metabolic Pathway of this compound

The metabolism of this compound is a critical aspect of its toxicology. A primary metabolic pathway involves conjugation with glutathione (B108866) (GSH), a key cellular antioxidant.[7][8][14] This process is generally considered a detoxification pathway, leading to the formation of more water-soluble metabolites that can be excreted from the body. The initial step can be catalyzed by cytochrome P450 enzymes, followed by conjugation with GSH, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs).[7][8][14] The resulting glutathione conjugate is further metabolized to mercapturic acids, which are then excreted in the urine.[8][9][15]

Caption: Metabolic pathway of this compound via glutathione conjugation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[10] It is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[15][16] Exposure can cause irritation to the eyes, skin, and respiratory tract.[10] Ingestion or inhalation of high concentrations can lead to central nervous system depression, as well as damage to the liver and kidneys.[10][15][16] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[6][10]

References

- 1. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 2. This compound | C3H6Cl2 | CID 6564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Spontaneous Production of Glutathione-Conjugated Forms of this compound: Comparative Study on Metabolic Activation Processes of Dihaloalkanes Associated with Occupational Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. This compound: metabolism and fate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. copland.udel.edu [copland.udel.edu]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. che.utah.edu [che.utah.edu]

- 14. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

An In-depth Technical Guide to the Synthesis and Production of 1,2-Dichloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and production of 1,2-dichloropropane (B32752) (propylene dichloride), a significant chlorinated hydrocarbon used as a chemical intermediate. The document details the primary industrial production methods, including the chlorination of propylene (B89431) and its generation as a by-product in the manufacture of epichlorohydrin (B41342) and allyl chloride. Furthermore, it outlines specific laboratory-scale synthesis protocols, purification techniques such as azeotropic distillation, and methods for product characterization. Quantitative data on reaction conditions, yields, and product specifications are systematically presented in tabular format. Additionally, key experimental and industrial workflows are visualized through detailed diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound (CAS No. 78-87-5) is a colorless, flammable liquid with a chloroform-like odor.[1] Historically, it has seen use as an industrial solvent, a soil fumigant, and in the formulation of paint strippers and varnishes.[2][3] However, due to environmental and health concerns, its application has shifted predominantly towards its role as a captive chemical intermediate in the synthesis of other chlorinated compounds, such as perchloroethylene and carbon tetrachloride.[2][4] The majority of commercially available this compound is a by-product of large-scale chemical manufacturing processes, particularly the production of epichlorohydrin and allyl chloride.[5][6] This guide will explore the fundamental chemistry, production methodologies, and purification strategies for this important chemical raw material.

Synthesis and Production Methodologies

The synthesis of this compound is primarily achieved through the chlorination of propylene. This can be accomplished via direct chlorination or occurs as a side reaction in other industrial chlorination processes.

Industrial Production

The direct chlorination of propylene is a primary route for this compound production. The reaction is typically carried out in the gas phase at elevated temperatures.[5] In one documented process, chlorine and propylene react in a homogeneous gas phase reactor at approximately 427°C (800°F) and a pressure of 70 psia.[5] This process yields a mixture of products, including allyl chloride, this compound, 1,3-dichloropropene, and hydrogen chloride.[5]

Another method involves the reaction of propylene and chlorine in the presence of an iron oxide catalyst at a moderate temperature of 45°C and a pressure of 25–30 psia to obtain a high-purity product.[7]

A significant portion of commercially produced this compound is obtained as a co-product during the manufacture of epichlorohydrin via the chlorohydrin process.[2] This process involves the chlorohydrination of propylene, followed by dehydrochlorination.[8] Similarly, the high-temperature chlorination of propylene to produce allyl chloride also generates this compound as a by-product.[3]

Laboratory-Scale Synthesis

For research and developmental purposes, this compound can be synthesized on a laboratory scale. A detailed experimental protocol is provided below.

Objective: To synthesize this compound from propene using a copper(I) chloride, copper(II) chloride, and sodium chloride catalyst system.

Materials:

-

Propene

-

Copper(I) chloride (CuCl)

-

Copper(II) chloride (CuCl₂)

-

Sodium chloride (NaCl)

-

Organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

-

Parr reactor

-

Bubbler trap

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

A solution of CuCl₂ (0.71 mol/kg), CuCl (0.71 mol/kg), and NaCl (2.76 mol/kg) is prepared.[9]

-

The catalyst solution is charged into a Parr reactor.[9]

-

The reactor is pressurized with propylene.[9]

-

The mixture is heated to 150°C for 15 minutes.[9]

-

After the reaction, the reactor is depressurized into a bubbler trap cooled to 0°C to capture any volatile compounds.[9]

-

The reaction solution is then extracted three times with an organic solvent (e.g., ethyl acetate or dichloromethane).[9]

-

The combined organic extracts are analyzed by GC-MS to identify and quantify the products.[9]

Purification Methods

Crude this compound, particularly from by-product streams, requires purification to meet commercial specifications. Distillation is the primary method employed.

Azeotropic Distillation

Azeotropic distillation can be an effective method for purifying this compound from by-product mixtures of propylene oxide production.

Objective: To purify this compound from a mixed organic stream using azeotropic distillation with water as an entrainer.

Equipment:

-

Rectifying tower (25 stages)

-

Condenser

-

Decanter

-

Heating mantle

-

Collection vessel

Procedure:

-

The crude this compound mixture is charged into the reboiler of the distillation apparatus.

-

Water is added as an entrainer, with the consumption of the entrainer being approximately 15% of the total material amount.[10]

-

The mixture is heated to establish a boil-up.

-

The distillation is carried out with a reflux ratio of 3:1.[10]

-

The overhead vapor, an azeotrope of water and this compound, is condensed and collected.

-

The temperature of the collected cut is maintained between 78-80°C.[10]

-

The collected distillate is analyzed by gas chromatography to determine its purity.[10]

Advanced Refining Process

For achieving very high purity (≥99.9%), a multi-step refining process can be employed. This involves a combination of distillation, chlorination, and adsorption to remove challenging impurities like dichloropropene compounds.[11]

Data Presentation

Table 1: Reaction Conditions for Propylene Chlorination

| Parameter | Gas Phase Reaction[5] | Catalytic Reaction[7] | Laboratory Synthesis[9] |

| Reactants | Propylene, Chlorine | Propylene, Chlorine | Propene, Catalyst Solution |

| Catalyst | None | Iron Oxide | CuCl, CuCl₂, NaCl |

| Temperature | ~427 °C (800 °F) | 45 °C | 150 °C |

| Pressure | 70 psia | 25-30 psia | Propylene Pressure |

| Reaction Time | Not specified | Not specified | 15 minutes |

| Conversion (Chlorine) | ~94% | Not specified | Not specified |

| Conversion (Propylene) | ~62% | Not specified | Not specified |

Table 2: Product Distribution in Laboratory Synthesis

| Product | Molar Amount (µmol)[9] |

| This compound (DCP) | 15.6 |

| Propylene Chlorohydrin (PCH) | 62.4 |

| Isopropanol | 1087 |

| Acetone | 18.8 |

| Isopropyl Chloride | 80.1 |

Table 3: Purification of this compound via Azeotropic Distillation

| Parameter | Value[10] |

| Purification Method | Azeotropic Distillation |

| Entrainer | Water |

| Reflux Ratio | 3:1 |

| Collection Temperature | 78-80 °C |

| Purity Achieved | >98% |

| Yield | >95% |

Table 4: Technical Quality Specifications for Commercial this compound

| Characteristic | Value[12] | Test Method |

| Appearance | Yellowish-greenish liquid | Visual |

| This compound (min.) | 99% | ILL-003/1-03-21 |

| Epichlorohydrin (max.) | 0.3% | ILL-003/1-03-21 |

| Water (max.) | 0.05% | ASTM E 203 |

| Distillation Range (95% vol) | 94-97 °C | ASTM D 1078 |

| Color (max., Hazen units) | 30 | SR ISO 2211 |

| Acidity (as HCl, max.) | 0.05% | ASTM D 2989 |

Table 5: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₆Cl₂ |

| Molar Mass | 112.99 g/mol [9] |

| Density at 20°C | 1.156 g/cm³[12] |

| Boiling Point | 95-96 °C[12] |

| Melting Point | -100 °C[13] |

| Flash Point | 15 °C[12] |

| Solubility in Water | 0.26 g/100 mL at 20°C[13] |

Visualization of Workflows

Diagram 1: Synthesis of this compound via Propylene Chlorination

Caption: Workflow for the industrial synthesis of this compound.

Diagram 2: Purification of this compound by Azeotropic Distillation

Caption: Process flow for the purification of this compound.

Conclusion

The synthesis and production of this compound are intrinsically linked to the broader chlor-alkali and petrochemical industries. While direct synthesis from propylene is a viable route, its generation as a by-product from large-scale manufacturing processes for epichlorohydrin and allyl chloride remains the predominant source. The purification of this by-product stream, particularly through methods like azeotropic distillation, is crucial for obtaining a commercially valuable chemical intermediate. The detailed protocols and quantitative data presented in this guide offer a foundational understanding for researchers and professionals engaged in the synthesis, handling, and application of this compound. As the chemical industry continues to evolve, the development of more efficient and selective synthesis and purification methods will be of paramount importance.

References

- 1. This compound | C3H6Cl2 | CID 6564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.intratec.us [cdn.intratec.us]

- 3. globallcadataaccess.org [globallcadataaccess.org]

- 4. EP0662937B1 - Process for converting this compound to propylene - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. globallcadataaccess.org [globallcadataaccess.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN1513820A - Method of extracting this compound - Google Patents [patents.google.com]

- 11. CN119657038A - A device and method for refining this compound as a byproduct of a 3-chloropropylene device by combining distillation, chlorination and adsorption - Google Patents [patents.google.com]

- 12. oltchim.ro [oltchim.ro]

- 13. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Characterization of 1,2-Dichloropropane (CAS No. 78-87-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1,2-Dichloropropane (propylene dichloride), a chlorinated hydrocarbon with historical use as an industrial solvent, chemical intermediate, and soil fumigant.[1][2] Due to its toxicological profile, understanding its properties and detection methods is critical for environmental monitoring, toxicology research, and ensuring the purity of pharmaceutical intermediates.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with a sweet, chloroform-like odor.[1][3] It is sparingly soluble in water but miscible with most organic solvents.[4][5] It is primarily produced as a by-product in the manufacture of epichlorohydrin.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78-87-5 | [1][2] |

| Molecular Formula | C₃H₆Cl₂ | [1][2] |

| Molar Mass | 112.98 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Chloroform-like, sweet | [1][5] |

| Density | 1.156 g/cm³ at 25 °C | [1][6] |

| Melting Point | -100 °C | [1][6] |

| Boiling Point | 95-96 °C | [1][6] |

| Solubility in Water | 0.26 g/100 mL at 20 °C | [1] |

| Vapor Pressure | 40 mmHg at 20 °C | [1][6] |

| Flash Point | 16 °C (61 °F) | [1] |

| Autoignition Temp. | 557 °C (1,035 °F) | [1] |

| log Kow | 2.02 - 2.28 | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is notable for its diastereotopic protons on the C1 carbon, which are chemically non-equivalent and thus produce distinct signals.[8]

Table 2: 1H and 13C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1H NMR | CH₃ (C3) | ~1.61 | Doublet | J = 6.4 |

| CH₂Cl (C1, Ha) | ~3.59 | Doublet of Doublets | J = -11.0, 7.9 | |

| CH₂Cl (C1, Hb) | ~3.74 | Doublet of Doublets | J = -11.0, 4.9 | |

| CHCl (C2) | ~4.14 | Multiplet (Sextet) | - | |

| 13C NMR | CH₃ (C3) | 22.1 | - | - |

| CH₂Cl (C1) | 51.5 | - | - | |

| CHCl (C2) | 58.7 | - | - | |

| Note: Data synthesized from chemical database predictions and literature.[7][9] |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorptions corresponding to the vibrations of its alkyl and carbon-chlorine bonds.

Table 3: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Assignment |

| 2970 - 3020 | C-H stretch | Alkyl CH, CH₂, CH₃ |

| 1440 - 1460 | C-H bend | CH₂ scissoring |

| 1380 | C-H bend | CH₃ symmetric deformation |

| 1260 | C-H wag | CH₂ wagging |

| 650 - 750 | C-Cl stretch | Carbon-chlorine stretching |

| Note: Peak positions are approximate and derived from the NIST spectral database.[10] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak appears as a cluster due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z | Ion Fragment | Notes |

| 112, 114, 116 | [C₃H₆Cl₂]⁺ | Molecular ion cluster (M⁺) |

| 77, 79 | [C₂H₄Cl]⁺ | Loss of -CH₂Cl |

| 63, 65 | [CH₂Cl]⁺ | Cleavage of C1-C2 bond |

| 62 | [C₃H₅Cl]⁺ | Loss of HCl |

| 41 | [C₃H₅]⁺ | Propargyl cation |

| 27 | [C₂H₃]⁺ | Vinyl cation |

| Note: The base peak is typically m/z 63. The presence of chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments (approx. 3:1 ratio for M⁺ and M⁺+2).[11] |

Experimental Protocols & Methodologies

Detailed and validated analytical methods are crucial for the reliable detection of this compound, particularly in environmental and biological matrices.

Analysis of Aqueous Samples by Purge and Trap GC-MS

This method, based on principles from EPA Methods 524.2 and 8260C, is suitable for determining volatile organic compounds like this compound in water.[3][12][13]

Objective: To quantify this compound in an aqueous sample.

Materials:

-

Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

-

Purge and Trap Sample Concentrator

-

GC Column: DB-VRX (30 m x 0.25 mm ID, 1.4 µm film) or equivalent

-

Reagents: Reagent-grade water, Methanol (purge and trap grade), Helium (carrier gas, 99.999% purity), this compound standard, internal standards (e.g., fluorobenzene).

-

40 mL VOA vials with PTFE-lined septa.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of aqueous calibration standards (e.g., 0.5 - 50 µg/L) by spiking reagent water in 40 mL VOA vials. Add internal and surrogate standards.

-

Sample Collection: Collect water samples in 40 mL VOA vials, ensuring no headspace (zero air bubbles). If residual chlorine is present, add a quenching agent like ascorbic acid. Store at 4 °C until analysis.

-

Purge and Trap Concentration:

-

Set the purge and trap system parameters. A typical setup involves purging a 5 mL sample with helium at 40 mL/min for 11 minutes at ambient temperature.

-

The purged volatiles are collected on an adsorbent trap (e.g., Tenax).

-

-

Desorption and GC-MS Analysis:

-

The trap is rapidly heated (e.g., to 250 °C) and backflushed with helium to transfer the analytes to the GC column.

-

GC Conditions:

-

Injector Temperature: 200 °C

-

Oven Program: Initial temperature 35 °C (hold 1 min), ramp at 9 °C/min to 140 °C, then ramp at 20 °C/min to 210 °C (hold 2 min).[4]

-

Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 63, 77, 112).

-

-

-

Data Analysis: Identify this compound by its retention time and the relative abundance of its characteristic ions. Quantify using the calibration curve generated from the standards.

NMR Sample Preparation and Analysis

Objective: To obtain high-resolution 1H and 13C NMR spectra for structural confirmation.

Materials:

-

NMR Spectrometer (300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS)

-

This compound sample

-

Pasteur pipettes

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of CDCl₃ containing 0.03% TMS into a clean, dry 5 mm NMR tube.

-

Add 1-2 drops (~10-20 mg) of the neat this compound sample to the solvent.

-

Cap the tube and invert several times to ensure a homogenous solution.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal from the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

1H Spectrum Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

13C Spectrum Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

A greater number of scans will be required compared to the 1H spectrum.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts by setting the TMS peak to 0.00 ppm. Integrate the peaks in the 1H spectrum.

Toxicology and Metabolism

This compound is classified as a probable human carcinogen (Group B2) by the U.S. EPA and is considered carcinogenic to humans by other health agencies, linked to cases of bile duct cancer in industrial settings.[2][14] Acute exposure can cause irritation to the eyes and respiratory tract, while higher levels can impact the central nervous system, liver, and kidneys.[10][14]

Table 5: Selected Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 1947 mg/kg | [7][13] |

| LC₅₀ | Rat | Inhalation | 9.24 mg/L (4 h) | [13] |

The primary metabolic pathway for this compound involves oxidation by cytochrome P450 enzymes (specifically CYP2E1), followed by conjugation with glutathione (B108866) (GSH).[15] This leads to the formation of several mercapturic acid metabolites that are excreted in the urine.[15][16]

Caption: Metabolic pathway of this compound via oxidation and glutathione conjugation.

Analytical Workflow and Safety

General Analytical Workflow

The diagram below outlines a typical workflow for the analysis of this compound in an environmental water sample.

Caption: General workflow for the analysis of this compound in water samples.

Safety and Handling

This compound is a highly flammable liquid and a dangerous fire hazard when exposed to heat or flame.[3] It is also harmful if swallowed or inhaled and is a suspected carcinogen.[17][18]

-

Handling: Work should be conducted in a well-ventilated area or a chemical fume hood. Use non-sparking tools and ground/bond containers during transfer. Avoid contact with skin and eyes.[18]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Teflon), splash-resistant goggles, a face shield, and appropriate protective clothing.

-

Storage: Store in tightly closed containers in a cool, well-ventilated, flame-proof area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, aluminum, and some plastics.[7]

-

Spills: In case of a spill, remove all ignition sources.[7] Absorb with a non-combustible material like sand or earth and place in a container for disposal.[18]

-

First Aid: In case of skin contact, immediately wash the affected area with soap and water.[13] For eye contact, rinse with plenty of water.[13] If inhaled, move to fresh air.[13] If swallowed, seek immediate medical attention.[13]

References

- 1. purge and trap, volatile organic compounds analysis | Agilent [agilent.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. glsciences.eu [glsciences.eu]

- 4. epa.gov [epa.gov]

- 5. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. This compound(78-87-5) 13C NMR spectrum [chemicalbook.com]

- 7. Propane, 1,2-dichloro- [webbook.nist.gov]

- 8. homework.study.com [homework.study.com]

- 9. Propane, 1,2-dichloro- [webbook.nist.gov]

- 10. Propane, 1,2-dichloro- [webbook.nist.gov]

- 11. s4science.at [s4science.at]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. The nmr spectrum of a dichloropropane shows a quintuplet and, downfield, .. [askfilo.com]

- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 17. nmrs.io [nmrs.io]

- 18. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

The Industrial Landscape of 1,2-Dichloropropane: A Technical Guide

An In-depth Examination of the Industrial Uses, Manufacturing Processes, and Chemical Profile of 1,2-Dichloropropane (B32752) for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (PDC), also known as propylene (B89431) dichloride, is a chlorinated organic compound with a history of diverse industrial applications. This colorless, flammable liquid, possessing a chloroform-like odor, has been a key player in chemical synthesis and various industrial processes for decades.[1] While its use patterns have evolved due to environmental and safety considerations, this compound remains a significant chemical intermediate in modern industry. This technical guide provides a comprehensive overview of its industrial significance, detailing its core applications, manufacturing protocols, and key chemical data.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application in industrial settings. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C₃H₆Cl₂ |

| Molecular Weight | 112.99 g/mol |

| CAS Number | 78-87-5 |

| Appearance | Colorless liquid |

| Odor | Sweet, chloroform-like |

| Density | 1.156 g/cm³ at 20°C |

| Melting Point | -100 °C |

| Boiling Point | 95-96 °C |

| Solubility in Water | 2.7 g/L at 20°C |

| Vapor Pressure | 40 mmHg at 20°C |

| Flash Point | 16 °C |

| Autoignition Temperature | 557 °C |

| Explosive Limits in Air | 3.4 - 14.5 % by volume |

Industrial Manufacturing Processes

The industrial production of this compound is primarily linked to two main processes: as a by-product in the manufacture of propylene oxide via the chlorohydrin process, and through the direct chlorination of propylene.

By-product of the Chlorohydrin Process for Propylene Oxide

A significant portion of commercially available this compound is obtained as a co-product during the synthesis of propylene oxide.[2][3] The chlorohydrin process involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated to yield propylene oxide.[2][3] During the initial chlorination step, a side reaction occurs where chlorine directly adds across the double bond of propylene, resulting in the formation of this compound.[2]

Experimental Protocol: Overview of the Chlorohydrin Process

Objective: To produce propylene oxide, with this compound as a major by-product.

Reactants:

-

Propylene

-

Chlorine

-

Water

-

A base (e.g., calcium hydroxide (B78521) or sodium hydroxide) for dehydrochlorination

General Procedure:

-

Chlorohydrination: Propylene and chlorine are introduced into an aqueous medium. The reaction forms propylene chlorohydrin isomers (1-chloro-2-propanol and 2-chloro-1-propanol). Simultaneously, a competing reaction leads to the formation of this compound.[2] Reaction conditions are typically controlled to favor the formation of the chlorohydrin.

-

Dehydrochlorination: The resulting mixture containing propylene chlorohydrin is treated with a base. This step converts the propylene chlorohydrin to propylene oxide.[3]

-

Separation and Purification: The product stream, which contains propylene oxide, this compound, unreacted starting materials, and other by-products, undergoes a series of distillation steps to isolate and purify the propylene oxide and separate the this compound.[2]

Caption: Production of Propylene Oxide via the Chlorohydrin Process.

Direct Chlorination of Propylene

This compound can also be manufactured by the direct reaction of propylene with chlorine.[4] This process can be controlled to favor the production of this compound over other chlorinated propanes.

Experimental Protocol: Direct Chlorination of Propylene

Objective: To synthesize this compound.

Reactants:

-

Propylene

-

Chlorine

General Procedure:

-

Reaction: Gaseous propylene and chlorine are fed into a reactor. The reaction is typically carried out in the gas phase at elevated temperatures (e.g., around 800°F) and pressures (e.g., around 70 psia).[5]

-

Product Formation: The primary reaction is the addition of chlorine to the propylene double bond, yielding this compound. Other products, such as allyl chloride and 1,3-dichloropropene, can also be formed depending on the reaction conditions.[5]

-

Purification: The product mixture is cooled and subjected to distillation to separate this compound from unreacted starting materials and other by-products.

Caption: Direct Chlorination of Propylene to Produce this compound.

Core Industrial Applications

The industrial utility of this compound is centered on its role as a chemical intermediate and its properties as a solvent.

Chemical Intermediate

The most significant industrial application of this compound is as a feedstock for the synthesis of other chlorinated hydrocarbons.[6]

-

Tetrachloroethylene (B127269) (Perchloroethylene) Production: A primary use of this compound is in the manufacture of tetrachloroethylene, a widely used solvent in dry cleaning and metal degreasing.[7] The process typically involves high-temperature chlorinolysis.

Experimental Protocol: Overview of Tetrachloroethylene Production from this compound

Objective: To synthesize tetrachloroethylene from this compound.

Reactants:

-

This compound

-

Chlorine

General Procedure:

-

Chlorinolysis: this compound is reacted with excess chlorine at high temperatures (typically 450-750 °C).[8] This process, known as chlorinolysis, involves the breaking of C-C and C-H bonds and their replacement with C-Cl bonds.

-

Product Formation: The reaction yields a mixture of chlorinated hydrocarbons, with tetrachloroethylene and carbon tetrachloride being major products.

-

Separation: The complex product mixture is separated through a series of distillations to isolate the desired tetrachloroethylene.

Caption: Synthesis of Tetrachloroethylene from this compound.

Industrial Solvent

Historically, this compound was widely used as a solvent in various industrial applications due to its ability to dissolve a wide range of organic materials.[9] However, its use as a solvent has significantly declined due to health and environmental concerns.[6]

Past and limited current uses as a solvent include:

-

Paint, Varnish, and Finish Removers: It was a component in formulations for stripping coatings.[1]

-

Metal Degreasing and Cleaning: Its solvent properties made it effective for cleaning metal surfaces.[9]

-

Textile Industry: It was used for stain removal and in scouring compounds.

-

Extraction Solvent: It found application in the extraction of fats, oils, and waxes.

Analytical Methods